molecular formula C21H21N5O4S B2905194 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1052619-64-3

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2905194
CAS RN: 1052619-64-3
M. Wt: 439.49
InChI Key: RNLUDMGEZLHVNK-UHFFFAOYSA-N
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Description

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on the synthesis of compounds with similar structural features, emphasizing the development of new synthetic methods and the characterization of the resulting compounds. For instance, compounds with triazole and tetrahydropyrrolo[3,4-d][1,2,3]triazol motifs have been synthesized using various chemical reactions, highlighting their potential as intermediates for further chemical transformations (Kardaş, Yüksek, & Ocak, 2022). These studies often involve detailed characterization using spectroscopic techniques such as IR, NMR, and MS, providing a foundation for understanding the chemical properties and potential applications of these compounds.

Biological Activities and Applications

Compounds bearing the triazole core or similar heterocyclic structures have been explored for their biological activities, including their potential as anti-inflammatory, analgesic, and anticancer agents. For example, certain triazole derivatives have demonstrated inhibitory activities against enzymes and have been evaluated for their anticancer and antimicrobial potentials (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that structurally similar compounds, such as 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide, may also exhibit interesting biological properties worth investigating.

Potential for Material Science and Other Applications

Research into the chemical reactivity and bonding characteristics of compounds with complex heterocyclic structures has implications beyond biological activity. For instance, studies on the silylation reactions and the resulting heterocycles offer insights into the potential use of such compounds in material science, such as the development of new polymers or functional materials (Lazareva et al., 2017). The structural versatility and reactivity of these compounds make them interesting candidates for applications in catalysis, nanotechnology, and as precursors for the synthesis of complex molecular architectures.

properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-3-30-15-9-7-14(8-10-15)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-13-5-4-6-16(11-13)31-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLUDMGEZLHVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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